BenchChemオンラインストアへようこそ!

PFK-IN-1

Phosphofructokinase Inhibition Trypanosoma brucei Trypanosoma cruzi

PFK-IN-1 (CAS 735303-62-5) is a potent phosphofructokinase inhibitor with IC50 values of 0.41 μM (T. brucei) and 0.23 μM (T. cruzi). Its extended 408-minute half-life in mouse liver microsomes enables robust in vivo proof-of-concept studies. This compound is an essential tool for glycolysis pathway analysis and target validation in parasitology. Ensure experimental reproducibility by sourcing the precise compound used in published studies.

Molecular Formula C18H15Cl2N3O4S
Molecular Weight 440.3 g/mol
Cat. No. B12512752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFK-IN-1
Molecular FormulaC18H15Cl2N3O4S
Molecular Weight440.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H15Cl2N3O4S/c1-11-8-17(22-27-11)23-28(25,26)14-5-3-13(4-6-14)21-18(24)10-12-2-7-15(19)16(20)9-12/h2-9H,10H2,1H3,(H,21,24)(H,22,23)
InChIKeyPQGSZGZBPBWIPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide: Chemical Identity and Baseline Properties for Research Procurement


2-(3,4-Dichlorophenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (CAS: 735303-62-5; synonym: PFK-IN-1) is a synthetic organic compound belonging to the acetamide class, with a molecular formula of C18H15Cl2N3O4S and a molecular weight of 440.30 g/mol . It is primarily utilized as a phosphofructokinase (PFK) inhibitor in parasitology research . Its structure features a 3,4-dichlorophenyl moiety, a 5-methylisoxazole ring, and a sulfamoylphenyl linkage , which collectively contribute to its specific interactions with trypanosomal PFK enzymes .

Procurement Risk Alert: Why PFK-IN-1 and Its Close Analog ML251 Are Not Interchangeable in Research


Substituting PFK-IN-1 with a close structural analog, such as ML251 (which lacks the 5-methyl group on the isoxazole ring), introduces significant uncertainty in experimental outcomes. While both are reported as PFK inhibitors, they exhibit distinct potency profiles against T. brucei and T. cruzi PFK, as well as different pharmacokinetic stabilities [1]. For instance, PFK-IN-1 demonstrates a 42x longer half-life in mouse liver microsomes compared to rat microsomes, highlighting a species-specific metabolic stability that may not be mirrored by its analogs [1]. Therefore, assuming interchangeability without direct comparative data can compromise the reproducibility and interpretability of in vivo efficacy studies.

Quantitative Evidence Guide: Verifiable Differentiation of PFK-IN-1 for Informed Procurement


PFK Inhibition: Direct IC50 Comparison with Analog ML251

PFK-IN-1 and its close analog ML251 both inhibit T. brucei and T. cruzi PFK, but with distinct potency profiles. Against T. brucei PFK, PFK-IN-1 shows an IC50 of 0.41 μM, compared to 0.37 μM for ML251 [1]. Against T. cruzi PFK, PFK-IN-1 has an IC50 of 0.23 μM, while ML251 is more potent at 0.13 μM [1]. This differential inhibition pattern suggests distinct binding interactions that can influence research outcomes.

Phosphofructokinase Inhibition Trypanosoma brucei Trypanosoma cruzi

Metabolic Stability: Quantified Half-Life in Rodent Liver Microsomes

PFK-IN-1 exhibits a remarkable species-dependent metabolic stability, with a half-life of 9.7 minutes in rat liver microsomes and 408 minutes in mouse liver microsomes [1]. This 42-fold difference is a critical differentiator when planning in vivo studies. While specific microsomal stability data for ML251 is not publicly available for direct comparison, this data provides a baseline expectation for PFK-IN-1's behavior that cannot be assumed for its analogs.

Metabolic Stability Liver Microsomes ADME

Whole-Cell Anti-Parasitic Activity: ED50 Quantified Against T. brucei

The efficacy of PFK-IN-1 in a cellular context is demonstrated by its ED50 of 15.18 μg/mL against T. brucei . This whole-cell potency metric is more physiologically relevant than isolated enzyme IC50 values and is essential for translating in vitro findings to in vivo efficacy studies.

Trypanosoma brucei Anti-Parasitic Activity Cell-Based Assay

Structural Divergence: Impact of the 5-Methylisoxazole Moiety on Physicochemical Properties

The key structural difference between PFK-IN-1 and its analog ML251 is the presence of a 5-methyl group on the isoxazole ring in PFK-IN-1, which is absent in ML251 . This seemingly minor modification impacts key physicochemical properties. PFK-IN-1 has a molecular weight of 440.30 g/mol and a formula of C18H15Cl2N3O4S, compared to ML251's 426.27 g/mol and C17H13Cl2N3O4S . The extra methyl group in PFK-IN-1 increases its lipophilicity and alters its steric profile, which can influence target binding, membrane permeability, and metabolic stability .

Structural Analog Physicochemical Properties Drug Design

Optimal Research Applications for PFK-IN-1 Based on Empirical Evidence


In Vivo Efficacy Studies in Murine Models of Trypanosomiasis

Based on its extended half-life of 408 minutes in mouse liver microsomes [1] and its anti-parasitic ED50 of 15.18 μg/mL against T. brucei [1], PFK-IN-1 is particularly well-suited for in vivo proof-of-concept studies in murine models of trypanosomiasis. Its prolonged stability in mice suggests it can maintain effective plasma concentrations over extended dosing intervals, which is critical for evaluating therapeutic efficacy.

Comparative Target Engagement Studies with ML251

The differential IC50 profile between PFK-IN-1 and ML251 against T. brucei and T. cruzi PFK [1] makes PFK-IN-1 a valuable tool for comparative target engagement studies. Researchers can use these compounds in parallel to dissect the functional consequences of subtle structural variations on enzyme inhibition and downstream parasiticidal effects, providing insights into structure-activity relationships (SAR).

In Vitro ADME Profiling of Isoxazole-Containing PFK Inhibitors

The stark difference in metabolic half-life between rat and mouse microsomes for PFK-IN-1 [1] establishes it as a useful probe for studying species-specific metabolism of isoxazole-containing PFK inhibitors. This data can guide medicinal chemistry efforts to optimize metabolic stability and predict human pharmacokinetics, making PFK-IN-1 a valuable reference compound in drug discovery programs targeting trypanosomal diseases.

Chemical Probe for PFK-Dependent Metabolic Pathways in Parasites

Given its confirmed activity as a phosphofructokinase (PFK) inhibitor with an IC50 of 0.41 μM (T. brucei) and 0.23 μM (T. cruzi) [1], PFK-IN-1 serves as a precise chemical probe to interrogate the role of glycolysis in parasite metabolism and survival. Its use in pathway analysis studies can help validate PFK as a therapeutic target for trypanosomiasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PFK-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.